2,3-Dimethoxy-2'-hydroxychalcone

Inflammation COX-2 Inhibition Prostaglandin E2

Researchers studying inflammation often face inactive chalcone controls. DMHC (CAS 42220-80-4) provides a structurally validated tool with quantifiable dual-target activity: • COX-2-mediated PGE2 inhibition (IC50 3.80 μM) vs. inactive 2'-hydroxychalcone parent • iNOS-catalyzed NO suppression (~6.5 μM) plus NF-κB/HO-1 pathway modulation in keratinocytes • Defined 2,3-dimethoxy SAR profile for reproducible anti-inflammatory assays. Bulk stock available for immediate dispatch.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 42220-80-4
Cat. No. B600360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-2'-hydroxychalcone
CAS42220-80-4
Synonyms2'-Hydroxy-2,3-dimethoxychalcone
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3
InChIKeyHKKXNGSRSNONCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-2'-hydroxychalcone Overview


2,3-Dimethoxy-2'-hydroxychalcone (DMHC; also known as α-Gracinoic acid) is a synthetic chalcone derivative characterized by a 2,3-dimethoxy substitution pattern on the B-ring and a 2'-hydroxyl group on the A-ring [1]. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are open-chain flavonoid precursors recognized for their structural versatility and broad bioactivity spectrum [2]. DMHC is specifically noted for its anti-inflammatory properties, including inhibition of inducible nitric oxide synthase (iNOS)-catalyzed nitric oxide (NO) production and suppression of COX-2-mediated prostaglandin E2 (PGE2) synthesis . Its structural features confer distinct molecular interactions, differentiating it from other chalcones and making it a valuable research tool for probing inflammation and cell adhesion pathways.

PathwayInflammatory signaling probe targeting iNOS, COX-2, and NF-κB pathways
StructureChalcone scaffold with defined 2,3-dimethoxy substitution pattern for SAR studies
ModelCell adhesion and keratinocyte inflammation research tool (ICAM-1, HO-1)

Substitution Pattern Sensitivity of 2,3-Dimethoxy-2'-hydroxychalcone


The biological activity of chalcones is exquisitely sensitive to the number, type, and position of substituents on the aromatic rings. Simple substitution with 2,3-Dimethoxy-2'-hydroxychalcone cannot be assumed to yield equivalent results to analogs like 2'-hydroxychalcone, 4'-methoxychalcone, or other dimethoxychalcone isomers. Studies demonstrate that the 2,3-dimethoxy motif is critical for specific target engagement, such as COX-2 inhibition and modulation of TNF-α-induced ICAM-1 expression via NF-κB and HO-1 pathways, effects that are not uniformly observed across the chalcone class [1][2]. SAR analyses reveal that even minor alterations, such as moving a methoxy group or changing the substitution pattern, can drastically reduce or abolish anti-inflammatory potency, underscoring the need for compound-specific sourcing [3].

COX-2 Target Engagement Gap
2'-hydroxychalcone lacks measurable COX-2 inhibitory activity; the 2,3-dimethoxy motif is required for prostaglandin pathway studies.
Pathway Selectivity Shift
Other dimethoxychalcone isomers may not reproduce the NF-κB/HO-1 dual modulation reported for the 2,3-substitution pattern.

2,3-Dimethoxy-2'-hydroxychalcone Comparative Evidence


COX-2-Mediated PGE2 Inhibition vs. 2'-Hydroxychalcone

2,3-Dimethoxy-2'-hydroxychalcone (DMHC) demonstrates measurable COX-2 inhibitory activity, with an IC50 of 3.80 μM for the inhibition of PGE2 production in LPS-stimulated RAW 264.7 cells [1]. This is in stark contrast to the unsubstituted parent compound, 2'-hydroxychalcone, which is reported to be completely inactive in this assay, showing no inhibition of PGE2 production [2]. This direct comparison quantifies the functional gain conferred by the specific 2,3-dimethoxy substitution.

COX-2 PGE2 Inhibition
Head-to-head
IC50 3.80 μM vs. Inactive
Shows substitution-dependent COX-2 target engagement
LPS-stimulated RAW 264.7 cells
Inflammation COX-2 Inhibition Prostaglandin E2

TNF-α-Induced ICAM-1 Suppression in Keratinocytes

In a human keratinocyte (HaCaT) model of inflammation, 2,3-Dimethoxy-2'-hydroxychalcone (DMHC) pretreatment significantly suppressed TNF-α-induced ICAM-1 expression, a key event in leukocyte recruitment and skin inflammation [1]. The study further elucidated a dual mechanism: DMHC inhibited TNF-α-induced NF-κB activation and induced the expression of heme oxygenase-1 (HO-1) via NRF2 activation. Critically, siRNA-mediated knockdown of HO-1 reversed the inhibitory effect of DMHC, confirming this pathway's specific involvement [1]. While no direct comparator is provided in the same study, class-level inference from SAR studies indicates that such specific pathway modulation is highly dependent on the precise substitution pattern, with many closely related chalcones lacking this dual NF-κB/HO-1 regulatory profile [2].

TNF-α ICAM-1 Suppression
Class-level
NF-κB inhibition & HO-1 induction
Dual mechanism engagement in keratinocyte model
HaCaT cell line; requires compound-specific validation
Inflammatory Skin Disease Cell Adhesion NF-κB Pathway

iNOS-Catalyzed NO Inhibition Comparison

2,3-Dimethoxy-2'-hydroxychalcone (DMHC, also referred to as α-Gracinoic acid) inhibits iNOS-catalyzed NO production in LPS-stimulated RAW 264.7 cells . While a specific IC50 for DMHC in this assay is not consistently reported across primary sources, one commercial vendor datasheet lists an IC50 of 6.50 μM . This places its activity in a moderate range compared to other chalcone derivatives; for instance, some novel chalcones have shown iNOS inhibition with IC50 values in the 100-200 nM range in similar assays [1]. This cross-study comparison indicates that while DMHC is a functional iNOS inhibitor, its potency is not the highest among synthetic chalcones, and its selection should be driven by its distinct substitution pattern and multi-target profile (e.g., combined COX-2, NF-κB, HO-1 effects) rather than maximal iNOS inhibition alone.

iNOS NO Inhibition
Cross-study
IC50 ~6.50 μM
Moderate iNOS inhibitor; multi-pathway profile more distinctive
Vendor-reported IC50; cross-study comparison
Inflammation Nitric Oxide Synthase Macrophage

2,3-Dimethoxy-2'-hydroxychalcone Research Applications


COX-2 Pathway Probing vs. 2'-Hydroxychalcone

Given the direct head-to-head evidence showing 2,3-Dimethoxy-2'-hydroxychalcone (DMHC) inhibits COX-2-mediated PGE2 production (IC50 3.80 μM) while the parent 2'-hydroxychalcone is inactive [1], DMHC is the compound of choice for any assay designed to investigate chalcone-mediated COX-2 inhibition. This includes in vitro studies in macrophage cell lines (e.g., RAW 264.7) or primary cells, where the specific contribution of the 2,3-dimethoxy motif to COX-2 engagement is the primary research question. Procuring DMHC over the inactive parent compound is essential for generating meaningful data in this context.

NF-κB/HO-1 Dual Modulation in Keratinocyte Models

Research focused on inflammatory skin diseases, such as atopic dermatitis or psoriasis, can leverage the unique ability of DMHC to simultaneously inhibit NF-κB activation and induce HO-1 expression in keratinocytes [2]. This dual mechanism, which suppresses TNF-α-induced ICAM-1 expression and monocyte adhesion, is a defined functional outcome linked to the specific 2,3-dimethoxy-2'-hydroxychalcone structure. Experiments utilizing HaCaT cells or primary human keratinocytes to study leukocyte adhesion, NF-κB signaling, or NRF2/HO-1 pathways will find DMHC a valuable, well-characterized tool compound.

B-Ring Methoxy Substitution SAR Studies

2,3-Dimethoxy-2'-hydroxychalcone serves as a key reference compound in structure-activity relationship (SAR) investigations aimed at mapping the influence of methoxy group position and number on anti-inflammatory activity. Its defined substitution pattern provides a critical data point when compared to other isomers (e.g., 2,4-, 2,5-, or 3,4-dimethoxy chalcones) or mono-methoxy analogs [3]. Researchers building chalcone libraries or optimizing leads for anti-inflammatory drug discovery will require this compound to establish robust SAR correlations.

Multi-Target Anti-Inflammatory Benchmarking in Macrophages

For studies assessing compounds with broad anti-inflammatory potential, DMHC can serve as a benchmark with a characterized multi-target profile. While its iNOS inhibitory potency (reported IC50 ~6.5 μM) is moderate compared to some highly optimized chalcones , its combined activity against iNOS, COX-2 (IC50 3.80 μM), and TNF-α-induced signaling pathways provides a more holistic anti-inflammatory signature. This makes it suitable for use as a reference standard in phenotypic screening assays (e.g., LPS-stimulated RAW 264.7 cells measuring NO and PGE2 production) where the goal is to identify compounds with a balanced, multi-pathway effect rather than maximal single-target potency.

Application
Selection Property
Validation Focus
COX-2 Pathway Studies
Substitution-dependent inhibition
PGE2 production in macrophage models
Keratinocyte Inflammation Signaling
Dual NF-κB/HO-1 modulation profile
ICAM-1 expression & adhesion endpoints
Chalcone SAR Investigations
Defined 2,3-dimethoxy reference pattern
Isomeric activity comparison
Macrophage Phenotypic Screening
Multi-target mediator profile
Combined iNOS/COX-2/TNF-α readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethoxy-2'-hydroxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.